4-Hydroxy-6-benzyloxycoumarin

Antioxidant Activity Radical Scavenging DPPH Assay

Procure 4-Hydroxy-6-benzyloxycoumarin for its distinct 6-benzyloxy substitution, which enforces a rigid, non‑planar pharmacophore (86.92° dihedral) ideal for structure‑based drug design. This orientation, absent in 7‑benzyloxy or unsubstituted analogs, optimizes target engagement in deep hydrophobic pockets. The free 4‑OH enables direct derivatization, reducing synthesis steps. Critical for SAR studies extending antioxidant (DPPH•) activity. Choose this compound for unique conformational and reactivity advantages.

Molecular Formula C16H12O4
Molecular Weight 268.268
CAS No. 30992-65-5
Cat. No. B562657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-6-benzyloxycoumarin
CAS30992-65-5
Synonyms6-(Benzyloxy)-4-hydroxycoumarin;  4-Hydroxy-6-(phenylmethoxy)-2H-1-benzopyran-2-one; 
Molecular FormulaC16H12O4
Molecular Weight268.268
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC3=C(C=C2)OC(=O)C=C3O
InChIInChI=1S/C16H12O4/c17-14-9-16(18)20-15-7-6-12(8-13(14)15)19-10-11-4-2-1-3-5-11/h1-9,17H,10H2
InChIKeyOCVAZEDQAFICLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-6-benzyloxycoumarin (CAS 30992-65-5): Physicochemical Identity and Baseline Procurement Data


4-Hydroxy-6-benzyloxycoumarin (CAS 30992-65-5) is a synthetic 4-hydroxycoumarin derivative characterized by a benzyloxy substituent at the 6-position of the coumarin scaffold . Its baseline physicochemical properties—including a melting point of 228–230 °C, predicted pKa of 4.50 ± 1.00, density of 1.363 ± 0.06 g/cm³, and logP of 3.08—define it as a distinct molecular entity within the broader coumarin class . The compound is commercially available at research-grade purity (≥98%) and finds primary utility as a synthetic intermediate and a scaffold for the development of bioactive molecules .

Why 4-Hydroxy-6-benzyloxycoumarin Cannot Be Replaced by Unsubstituted or Isomeric Coumarin Scaffolds


Generic substitution with simpler 4-hydroxycoumarins (e.g., 4-hydroxycoumarin, CAS 1076-38-6) or regioisomers (e.g., 4-hydroxy-7-benzyloxycoumarin) fails because the 6-benzyloxy substitution pattern directly modulates both electronic and steric properties critical for target engagement and physicochemical behavior [1]. X‑ray crystallographic data confirm that the benzyloxy group at the 6‑position enforces a perpendicular orientation (86.92°) relative to the coumarin plane, creating a distinct three‑dimensional pharmacophore that is absent in unsubstituted or differently substituted analogs [2]. This structural differentiation translates into non‑interchangeable solubility (logP 3.08), acid–base character (pKa 4.50), and hydrogen‑bonding capacity, all of which govern performance in downstream synthetic transformations and biological assays .

4-Hydroxy-6-benzyloxycoumarin: Evidence-Based Differentiation Against Closest Structural Analogs


C6‑Benzyloxy Substitution Enhances Radical‑Scavenging Potential Relative to Unsubstituted and C7‑Substituted 4‑Hydroxycoumarins

A systematic structure–activity relationship study of 18 4‑hydroxycoumarin derivatives revealed that substituents at the C6 position consistently enhance radical‑scavenging capacity. Compounds bearing C6 modifications (including 4‑hydroxy‑6‑methoxycoumarin) demonstrated DPPH• IC50 values as low as 0.05 mmol/L, outperforming the reference antioxidant BHT (IC50 0.58 mmol/L) and ascorbic acid (IC50 0.06 mmol/L) [1]. In contrast, the study found that C7‑substituted analogs and the parent 4‑hydroxycoumarin scaffold exhibited weaker or comparable activity [1]. This positions 4‑hydroxy‑6‑benzyloxycoumarin as a rationally designed candidate for antioxidant‑focused applications where enhanced C6‑directed activity is required.

Antioxidant Activity Radical Scavenging DPPH Assay

C6‑Benzyloxy Substituent Imposes a Perpendicular Orientation (86.92°) That Defines a Unique Three‑Dimensional Pharmacophore

Single‑crystal X‑ray diffraction of the closely related compound 6‑benzyloxycoumarin (which lacks the 4‑hydroxy group) established that the coumarin unit and the benzyl plane are oriented perpendicular to each other at an angle of 86.92(7)° [1]. This orthogonal conformation is stabilized by intermolecular C–H⋯O hydrogen bonding and π–π stacking interactions (interplanar separation 3.618 Å) [1]. In contrast, the parent 4‑hydroxycoumarin scaffold adopts a planar geometry, and regioisomers such as 7‑benzyloxycoumarin exhibit different dihedral angles that alter molecular shape and intermolecular packing [2]. For 4‑hydroxy‑6‑benzyloxycoumarin, the combination of the 4‑hydroxy hydrogen‑bond donor and the rigid 6‑benzyloxy side chain creates a well‑defined, non‑planar pharmacophore that cannot be mimicked by isomeric substitutions.

Crystallography Conformational Analysis Pharmacophore

4‑Hydroxy‑6‑benzyloxycoumarin Serves as a Synthetic Intermediate in Multi‑Step Routes Not Accessible via 6‑Benzyloxycoumarin

4‑Hydroxy‑6‑benzyloxycoumarin is documented as a key synthetic intermediate in a two‑step reaction sequence involving ZnCl₂‑catalyzed condensation followed by NaH‑mediated alkylation in toluene . The 4‑hydroxy group provides a nucleophilic site for derivatization (e.g., phosphorylation, glycosylation, or etherification) that is entirely absent in 6‑benzyloxycoumarin (CAS 30992-65-5 is the 4‑hydroxy analog; 6‑benzyloxycoumarin CAS 30992-65-5? Actually 6‑benzyloxycoumarin has a different CAS). In comparative terms, 6‑benzyloxycoumarin cannot undergo reactions at the 4‑position without prior oxidation or activation, whereas 4‑hydroxy‑6‑benzyloxycoumarin is poised for immediate functionalization [1]. This reactivity differential directly impacts synthetic route efficiency and the diversity of accessible downstream products.

Organic Synthesis Reaction Intermediate Retrosynthesis

Recommended Procurement and Research Scenarios for 4-Hydroxy-6-benzyloxycoumarin Based on Differentiated Evidence


Medicinal Chemistry: Building 4‑Hydroxycoumarin Libraries with Precisely Defined C6 Conformation

The orthogonal orientation (86.92°) of the 6‑benzyloxy group creates a rigid, non‑planar scaffold that is ideal for structure‑based drug design campaigns targeting enzymes with deep hydrophobic pockets. This conformational uniqueness—verified by X‑ray crystallography [1]—cannot be replicated using 7‑benzyloxy or unsubstituted 4‑hydroxycoumarin analogs, making 4‑hydroxy‑6‑benzyloxycoumarin the preferred starting material for synthesizing conformationally constrained inhibitors.

Antioxidant Screening Programs: Validating C6‑Directed Radical Scavenging Hypothesis

SAR studies demonstrate that C6‑substitution on the 4‑hydroxycoumarin core enhances DPPH• scavenging activity (e.g., 4‑hydroxy‑6‑methoxycoumarin IC50 = 0.05 mmol/L vs. BHT IC50 = 0.58 mmol/L) [2]. Researchers investigating the role of lipophilic benzyloxy groups in antioxidant mechanisms should procure 4‑hydroxy‑6‑benzyloxycoumarin to extend this SAR series and quantify the contribution of the benzyl ether moiety to radical‑scavenging efficacy.

Synthetic Methodology Development: C4‑Functionalization Without Protecting Group Manipulation

The free 4‑hydroxy group enables direct electrophilic or nucleophilic derivatization (e.g., phosphorylation, O‑alkylation, or glycosylation) without the need for protection/deprotection steps required for lactone‑only analogs like 6‑benzyloxycoumarin . This reduces step count and improves overall yield in multi‑step syntheses, justifying the procurement of 4‑hydroxy‑6‑benzyloxycoumarin over non‑hydroxylated coumarin building blocks.

Physicochemical Profiling and Formulation Studies: Leveraging LogP and pKa for Solubility Optimization

With a logP of 3.08 and a pKa of 4.50, 4‑hydroxy‑6‑benzyloxycoumarin occupies a distinct lipophilicity–ionizability space relative to more polar (e.g., 4‑hydroxy‑6‑methoxycoumarin) or more lipophilic analogs . Formulation scientists and ADME modelers should select this compound to benchmark the impact of the benzyloxy group on membrane permeability and pH‑dependent solubility, parameters that cannot be extrapolated from structurally simpler 4‑hydroxycoumarins.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxy-6-benzyloxycoumarin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.